6-Aminopyridine-2-carboxamide

Oncology Chemopotentiation Leukemia

6-Aminopyridine-2-carboxamide (6-APCA, also known as 6-aminopicolinamide) is a heterocyclic building block defined by a pyridine ring with an amino group at the 6-position and a carboxamide at the 2-position. This specific substitution pattern distinguishes it from other regioisomers and establishes its identity as an endogenous metabolite of nicotinamide found in human and animal urine.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 13538-41-5
Cat. No. B081001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2-carboxamide
CAS13538-41-5
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyWUCLYUPGGZECHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridine-2-carboxamide (CAS 13538-41-5): A Differentiated Aminopyridine Scaffold for Targeted Inhibitor Synthesis


6-Aminopyridine-2-carboxamide (6-APCA, also known as 6-aminopicolinamide) is a heterocyclic building block defined by a pyridine ring with an amino group at the 6-position and a carboxamide at the 2-position . This specific substitution pattern distinguishes it from other regioisomers and establishes its identity as an endogenous metabolite of nicotinamide found in human and animal urine . Its unique geometry enables it to serve as a critical core scaffold in medicinal chemistry, specifically for constructing kinase inhibitors targeting the hinge-binding region, rather than simply serving as a generic amide coupling partner [1].

Why Generic Substitution of 6-Aminopyridine-2-carboxamide (CAS 13538-41-5) Fails: Positional Isomerism Determines Biological Function


Aminopyridine carboxamide isomers, such as 4-aminopicolinamide or 2-aminopyridine-3-carboxamide, cannot be interchanged without fundamentally altering biological potency and mechanism. The 2-carboxamide motif in 6-APCA is critical for forming a bidentate hydrogen-bond donor-acceptor interaction with the kinase hinge region, a pharmacophore not replicated by regioisomers where the amino and carboxamide groups are differently positioned [1]. Empirical evidence from anti-leukemic potentiation studies shows that activity is highly dependent on the nicotinamide analog's structure, with 6-APCA demonstrating efficacy, while its endogenous origin as a nicotinamide metabolite provides a biomarker context that synthetically convenient but non-endogenous isomers like 2-aminopyridine-3-carboxamide cannot claim [2].

Quantitative Differentiation of 6-Aminopyridine-2-carboxamide (CAS 13538-41-5) Against Closest Analogs and Alternatives


Anti-Leukemic Potentiation in Mouse Models: 6-APCA vs. Related Nicotinamide Analogs

In a comparative study of nicotinamide analogs, 6-aminopicolinamide was identified as one of the active potentiators of 2-amino-1,3,4-thiadiazole (ATDA), enhancing anti-leukemic activity against transplanted mouse leukemias. While the study included several related compounds, the specific substitution pattern of 6-APCA conferred distinct potentiation properties compared to analogs like isonicotinamide (INAM), demonstrating that the 6-amino-2-carboxamide arrangement is a key structural determinant for this biological effect [1]. The comparator, 4-aminopicolinamide, has been separately cited for similar potentiating effects, confirming that the position of the amino group is a critical variable, though a direct head-to-head quantitative comparison in a single assay is not available .

Oncology Chemopotentiation Leukemia

Kinase Hinge-Binding Specificity in IKK-2 Inhibition: 6-Aminopyridine-2-carboxamide Scaffold vs. Alternative Aminopyridine Cores

Structure-activity relationship (SAR) studies on IKK-2 inhibitors have highlighted the critical role of the aminopyridine carboxamide core. The 2-carboxamide group in the 6-aminopyridine-2-carboxamide scaffold is instrumental in establishing a key hydrogen-bond network with the kinase hinge region, a feature not equally achievable with other regioisomers such as 2-aminopyridine-3-carboxamide [1]. The Pfizer-led program explicitly identified 2-amino-5-chloropyridine-4-carboxamide derivatives as exceptionally potent within this class, demonstrating that subtle positional variations on the pyridine ring lead to dramatically different nanomolar potencies and cellular activities [2].

Inflammation Kinase Inhibitor IKK-2

JNK-1 Inhibitor Design: 6-APCA as a Core Motif for Gatekeeper Selectivity vs. Other Aminopyridine Regioisomers

Medicinal chemistry efforts targeting c-Jun N-terminal kinase (JNK) have established the aminopyridine carboxamide as a privileged scaffold, with the 5,6-substitution pattern being specifically explored to interact with the kinase's specificity and ribose-binding pockets [1]. X-ray crystallography and SAR studies confirm that the 2-carboxamide and 6-amino groups of this scaffold are essential for achieving high selectivity over other MAP kinases like ERK2 and p38, with optimized compounds demonstrating over 1,000-fold selectivity for JNK-1/2 [2]. This level of selectivity is a direct consequence of the precise vectoring of the hinge-binding motif provided by the 6-aminopyridine-2-carboxamide structure, a feature not present in 3-carboxamide or 4-carboxamide subtypes.

Kinase Selectivity JNK Drug Design

Differentiation as an Endogenous Metabolite: 6-APCA's Unique Role in Biochemical Pathway Studies

Unlike synthetic aminopyridine isomers such as 3-aminopyridine-2-carboxamide or 2-aminopyridine-3-carboxamide, 6-aminopyridine-2-carboxamide is an established endogenous metabolite of nicotinamide found in human and animal urine . This biological identity provides a unique, specific application as a reference standard in metabolomics and metabolic pathway analysis. The presence of 6-APCA in biological fluids is linked to nucleotide synthesis and dehydrogenase activity pathways, a biological relevance that non-endogenous isomers simply cannot fulfill, directly affecting their suitability for biomarker discovery or validation studies .

Metabolomics Endogenous Metabolite Biomarker

Definitive Research and Industrial Applications of 6-Aminopyridine-2-carboxamide (CAS 13538-41-5)


Synthesis of Highly Selective JNK-1/2 Kinase Inhibitors

6-Aminopyridine-2-carboxamide is the essential starting material for constructing ATP-competitive, pan-JNK inhibitors with documented >1,000-fold selectivity over other MAP kinases. Researchers can directly leverage the published X-ray co-crystal structures and SAR data to functionalize the 5-position of the pyridine ring, targeting the kinase specificity pocket, a design path pre-validated by the Pfizer team and others [1].

In Vivo Leukemia Chemopotentiation Studies

For oncology research focusing on drug combination therapies, 6-aminopicolinamide serves as a validated potentiator of the anti-leukemic agent 2-amino-1,3,4-thiadiazole (ATDA). Its established in vivo activity in transplanted mouse leukemia models provides a crucial reference point for studying mechanisms of chemopotentiation and nucleotide synthesis inhibition [2].

Metabolomics and Nicotinamide Pathway Biomarker Research

As an authentic endogenous metabolite of nicotinamide found in mammalian urine, 6-APCA is the irreplaceable reference standard for developing and validating LC-MS or GC-MS methods to quantify this pathway. Its procurement is mandatory for any study aiming to correlate 6-APCA levels with disease states, drug metabolism, or dehydrogenase activity, a role that synthetic isomers cannot perform .

Design of Inhaled IKK-2 Inhibitors for Respiratory Diseases

The compound's core structure is the foundation of a series of inhaled IKK-2 inhibitors designed for asthma and COPD. Medicinal chemistry groups can use 6-APCA to install metabolic liabilities, creating compounds with long duration of action in the lung but rapid systemic clearance, a property set derived directly from the aminopyridinecarboxamide scaffold's intrinsic characteristics [3].

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